Mersolite 37

Description

Historical Context and Evolution of Research in Organomercurial Chemistry

The study of mercury and its compounds dates back to ancient times, with mentions as early as 200 BC in India and China. Early applications of mercury included the extraction of gold. herts.ac.uk The broader field of organomercurial chemistry gained prominence with the development of compounds for various industrial and agricultural purposes. Historically, organomercurial compounds, including those under the "Mersolite" brand, were explored for applications such as seed treatment, fungicides, and slimicides. sigmaaldrich.comherts.ac.uknih.govvlaanderen.be

The "Mersolite" series encompasses a range of phenylmercurial compounds, indicating a historical period where such derivatives were actively synthesized and utilized. Examples include Mersolite 1 (Phenylmercuric Hydroxide), Mersolite D (Phenylmercuric Acetate), and Mersolite 7 (Phenylmercuric Nitrate), alongside Mersolite 37 (Phenylmercuric Phthalate). herts.ac.ukherts.ac.uknih.govvlaanderen.beuni.luherts.ac.uknih.gov this compound itself has achieved commercial mass production, suggesting its historical significance in specific industrial contexts. wikipedia.org

Scope and Significance of Academic Inquiry into Mersolite-Type Compounds

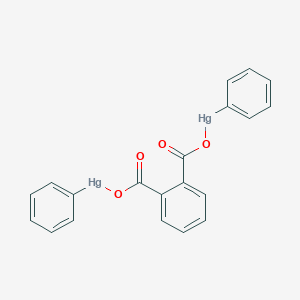

Academic inquiry into Mersolite-type compounds, particularly this compound (Phenylmercuric Phthalate), focuses on understanding their fundamental chemical and physical properties, as well as their synthetic pathways. This compound, with the CAS number 84-70-8 and molecular formula C20H14Hg2O4, is a bis(phenylmercury) phthalate (B1215562) derivative. wikipedia.orgwikipedia.orgsigmaaldrich.comhaz-map.com

Detailed research has characterized several key physical and chemical properties of this compound, as summarized in the table below. These parameters are crucial for understanding its behavior and potential interactions in various environments. Synthetic routes for this compound have been documented in scientific literature, contributing to the understanding of organomercurial synthesis. wikipedia.org

Table 1: Key Physical and Chemical Properties of this compound (Phenylmercuric Phthalate)

| Property | Value | Unit | Source |

| CAS Number | 84-70-8 | - | wikipedia.orgsigmaaldrich.comhaz-map.com |

| Molecular Formula | C20H14Hg2O4 | - | wikipedia.orgwikipedia.org |

| Molecular Weight | 719.52 | g/mol | sigmaaldrich.comhaz-map.com |

| PubChem CID | 16682927 | - | wikipedia.orghaz-map.com |

| Vapor Pressure (at 25°C) | 2.14E-06 | mmHg | wikipedia.org |

| Boiling Point | 378.3 | °C at 760 mmHg | wikipedia.org |

| Flash Point | 196.7 | °C | wikipedia.org |

| Polar Surface Area (PSA) | 52.60000 | Ų | wikipedia.org |

| LogP | 2.64620 | - | wikipedia.org |

| Hydrogen Bond Donor Count | 0 | - | wikipedia.org |

| Hydrogen Bond Acceptor Count | 4 | - | wikipedia.org |

| Rotatable Bond Count | 8 | - | wikipedia.org |

| Exact Mass | 720.028179 | Da | wikipedia.org |

| Heavy Atom Count | 26 | - | wikipedia.org |

| Complexity | 417 | - | wikipedia.org |

Classification within the Broader Organometallic Chemical Landscape

This compound is classified as an organomercurial compound, which falls under the broader umbrella of organometallic chemistry. Organometallic compounds are defined by the presence of at least one chemical bond between a carbon atom of an organic molecule and a metal. herts.ac.uk In the case of organomercurials, this involves a direct covalent bond between mercury and carbon. herts.ac.uk

Specifically, this compound, or Phenylmercuric Phthalate, is an arylmercury compound, characterized by the mercury atom being bonded to phenyl (aryl) groups. Organomercurial compounds, including mercuric mercury and alkylmercury species, are known for their high affinity for sulfhydryl groups, a chemical property that contributes to their reactivity and historical applications. herts.ac.uk

Properties

IUPAC Name |

phenyl-[2-(phenylmercuriooxycarbonyl)benzoyl]oxymercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4.2C6H5.2Hg/c9-7(10)5-3-1-2-4-6(5)8(11)12;2*1-2-4-6-5-3-1;;/h1-4H,(H,9,10)(H,11,12);2*1-5H;;/q;;;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFHSQCRSFKLKMT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Hg]OC(=O)C2=CC=CC=C2C(=O)O[Hg]C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14Hg2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101018974 | |

| Record name | Phenylmercuric phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101018974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

719.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-70-8 | |

| Record name | Mercury, [μ-[1,2-benzenedicarboxylato(2-)-O1:O2]]diphenyldi- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmercuric phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mersolite 37 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4816 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylmercuric phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101018974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylmercuric phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Mersolite 37 and Analogues

Established Synthetic Pathways for Phenylmercuric Acetate (B1210297) Derivatives

The commercial production of phenylmercuric acetate has traditionally relied on the direct mercuration of benzene (B151609). This electrophilic aromatic substitution reaction can be achieved using different mercury(II) salts.

One of the earliest and most straightforward methods involves the reaction of benzene with mercuric acetate. google.com The process, as described by Dimroth, involves heating benzene with mercuric acetate at elevated temperatures, typically around 110°C. google.com To circumvent the need for high-pressure vessels required to maintain the temperature, later improvements to this process involved the use of high-boiling inert solvents. google.com The addition of a solvent such as nitrobenzene (B124822) or 1,2-dichlorobenzene (B45396) raises the boiling point of the reaction mixture to 120-140°C at atmospheric pressure, facilitating the reaction without the need for autoclaves. google.com

Another well-established pathway utilizes mercuric oxide and glacial acetic acid in the presence of a large excess of benzene. google.com This method involves heating the components for several hours, with reaction temperatures ranging from 60°C to the boiling point of the mixture. google.com The reaction is typically complete within 3 to 10 hours. google.com A variation of this process involves refluxing a mixture of one molecular quantity of mercuric oxide with a 10-100 fold excess of both benzene and glacial acetic acid for 2-3 hours. google.com

Below is a summary of established synthetic pathways for Phenylmercuric Acetate:

Interactive Data Table: Established Synthetic Routes for Phenylmercuric Acetate| Method | Reactants | Solvents/Conditions | Temperature | Duration | Reference |

|---|---|---|---|---|---|

| Direct Mercuration | Benzene, Mercuric Acetate | High-boiling inert organic solvent (e.g., nitrobenzene, 1,2-dichlorobenzene) | 120-140°C | Several hours | google.com |

| From Mercuric Oxide | Benzene, Mercuric Oxide, Glacial Acetic Acid | Large excess of benzene and acetic acid | 60°C to boiling point | 3-10 hours | google.com |

| Reflux Method | Benzene, Mercuric Oxide, Glacial Acetic Acid | 10-100 fold excess of benzene and acetic acid | Boiling point (reflux) | 2-3 hours | google.com |

Exploration of Alternative Synthetic Routes for Organomercurials

Beyond the direct mercuration of aromatic rings, a variety of other synthetic strategies have been developed for the formation of organomercurial compounds, which can be adapted for the synthesis of phenylmercuric acetate analogues.

One general and versatile route involves the reaction of mercury(II) halides with more reactive organometallic reagents, such as Grignard reagents or organolithium compounds. wikipedia.org For instance, diphenylmercury (B1670734) can be prepared by reacting mercury chloride with phenylmagnesium bromide. wikipedia.org This transmetalation reaction provides a powerful tool for creating a wide range of organomercurials with different organic substituents.

Another alternative involves the reaction of mercury(II) salts with diazonium salts in the presence of a reducing agent like copper metal. wikipedia.org This method allows for the introduction of a mercury-containing group onto an aromatic ring that might not be sufficiently activated for direct electrophilic mercuration.

Furthermore, the addition of mercury(II) salts to unsaturated carbon-carbon bonds, such as those in alkenes and alkynes, is a well-known method for creating organomercurials. wikipedia.org This process, often referred to as oxymercuration when carried out in the presence of water or an alcohol, results in the formation of a carbon-mercury bond and a carbon-oxygen bond across the double or triple bond. wikipedia.org For example, mercuric acetate adds to methyl acrylate (B77674) in methanol (B129727) to yield an α-mercuri ester. wikipedia.org While this method is more commonly applied to aliphatic systems, it represents a fundamental approach in organomercury chemistry.

Strategies for Derivatization and Synthesis of Structural Analogues

The synthesis of structural analogues and derivatives of phenylmercuric acetate can be achieved through several strategic approaches. These strategies either involve the modification of the phenylmercuric acetate molecule itself or the use of alternative starting materials to build analogues with different substituents.

Derivatization of the acetate group is one straightforward approach. Phenylmercuric acetate can be converted to other phenylmercuric salts, such as phenylmercuric nitrate (B79036) or halides, through salt metathesis reactions.

The synthesis of structural analogues with substitutions on the aromatic ring can be accomplished by starting with substituted benzenes in the direct mercuration reaction. Electron-rich arenes, such as phenols or anilines, undergo mercuration more readily than benzene itself. wikipedia.org This allows for the preparation of a variety of substituted arylmercuric acetates.

A more advanced strategy for derivatization involves reactions at the carbon-mercury bond. While the C-Hg bond is relatively stable, it can participate in various chemical transformations. For example, phenyl(trihalomethyl)mercury compounds can be synthesized, which are useful reagents in organic synthesis for the transfer of dihalocarbenes. orgsyn.org Phenyl(trichloromethyl)mercury can be prepared from phenylmercuric chloride, showcasing the possibility of modifying the group directly attached to the mercury atom. orgsyn.org

The synthesis of organomercurials with different organic groups, which can be considered structural analogues, is readily achieved using the Grignard or organolithium routes mentioned in the previous section. wikipedia.org By choosing the appropriate organic halide to form the Grignard or organolithium reagent, a wide array of R-Hg-X compounds can be synthesized.

Below is a table summarizing strategies for derivatization and synthesis of analogues:

Interactive Data Table: Strategies for Synthesis of Phenylmercuric Acetate Analogues| Strategy | Description | Example Reaction |

|---|---|---|

| Salt Metathesis | Exchange of the acetate anion for another anion. | Phenylmercuric Acetate + NaNO₃ → Phenylmercuric Nitrate + NaOAc |

| Substituted Arenes | Direct mercuration of a substituted benzene ring. | Toluene + Hg(OAc)₂ → Tolylmercuric Acetate + HOAc |

| Transmetalation | Reaction of a mercury(II) halide with an organometallic reagent. | HgCl₂ + 2 PhMgBr → Diphenylmercury + 2 MgBrCl |

| Modification at C-Hg Bond | Chemical transformation of the group attached to mercury. | Phenylmercuric Chloride + Sodium Trichloroacetate → Phenyl(trichloromethyl)mercury |

Mechanistic Studies of Mersolite 37 and Organomercurial Interactions

Biotransformation Pathways in Environmental and Biological Systems

Organomercurial compounds can be transformed through various processes in both the environment and within living organisms. These transformations play a crucial role in the toxicology and environmental fate of mercury.

Enzymatic Processes in Mercury Compound Transformation

In biological systems, the transformation of organomercury compounds is often mediated by enzymes. nih.gov A key enzymatic process is the cleavage of the carbon-mercury bond, which is a detoxification mechanism found in some bacteria. ethz.chrsc.org This process is typically carried out by a two-enzyme system encoded by the mer operon. rsc.orgnih.gov

The primary enzyme involved is organomercurial lyase (MerB), which catalyzes the protonolysis of the C-Hg bond to yield a less toxic inorganic mercury ion (Hg²⁺) and the corresponding hydrocarbon. nih.govethz.chnih.gov Subsequently, another enzyme, mercuric reductase (MerA), can reduce the mercuric ion to elemental mercury (Hg⁰), which is volatile and less reactive. ethz.ch

The general reaction for the enzymatic cleavage of a C-Hg bond by organomercurial lyase can be represented as:

R-Hg⁺ + 2H⁺ + 2e⁻ → Hg⁰ + R-H

This biotransformation is significant as it alters the toxicity and mobility of mercury compounds in the environment. rsc.orgnih.gov

Non-Enzymatic Conversion Mechanisms

Organomercurial compounds can also undergo transformation through non-enzymatic pathways. These abiotic processes are particularly relevant in environmental systems. rsc.orgnih.gov One of the primary non-enzymatic degradation pathways for organomercurials is photodecomposition, where sunlight provides the energy to break the carbon-mercury bond.

Additionally, chemical degradation can occur in the presence of certain chemical species. For instance, in aquatic environments, organomercurials can react with sulfides to form insoluble mercury sulfide. The stability and reactivity of the C-Hg bond are influenced by factors such as pH, redox potential, and the presence of other chemicals in the environment.

Ligand Exchange and Complexation Dynamics

The behavior of organomercurial cations in biological and environmental systems is heavily influenced by their interactions with various ligands. Mercury has a high affinity for sulfhydryl (-SH) groups found in amino acids like cysteine, which are components of proteins and enzymes. ethz.chlibretexts.org

The formation of strong coordinate bonds with these sulfhydryl groups is a key aspect of mercury's toxicity. ethz.ch This interaction can lead to ligand exchange reactions where a weaker ligand bound to the organomercurial cation is replaced by a sulfhydryl group.

The general representation of a ligand exchange reaction is:

R-Hg-L₁ + L₂ ⇌ R-Hg-L₂ + L₁

The dynamics of these ligand exchange reactions are critical in determining the distribution, transport, and toxic effects of organomercurials within an organism. The stability of the resulting complexes depends on the nature of the ligands and the surrounding chemical environment.

Reaction Kinetics and Thermodynamic Considerations in Organomercurial Chemistry

The rates of both enzymatic and non-enzymatic transformations of organomercurials are described by reaction kinetics. For enzymatic reactions, factors such as substrate concentration, temperature, and pH influence the rate of transformation.

The stability of organomercurial compounds is related to the bond dissociation energy of the carbon-mercury bond. This energy varies depending on the organic group attached to the mercury atom. The cleavage of this bond is a critical step in both detoxification pathways and the exertion of toxic effects. libretexts.org

Below is a table summarizing key thermodynamic parameters for mercury:

| Property | Value |

| Enthalpy of fusion | 2.29 kJ mol⁻¹ |

| Enthalpy of vaporization | 59.2 kJ mol⁻¹ |

| Enthalpy of atomization | 64 kJ mol⁻¹ |

Data sourced from WebElements. webelements.com

Advanced Analytical Techniques for Characterization and Quantification of Mersolite 37

Chromatographic Separation Techniques

Thin-Layer Chromatography (TLC) in Analytical Separations

Thin-Layer Chromatography (TLC) is a widely used, rapid, and cost-effective chromatographic technique for the separation, identification, and semi-quantification of compounds within a mixture. It operates on the principle of differential partitioning of analytes between a stationary phase and a mobile phase. cpp.edujove.comorgchemboulder.com For Mersolite 37, TLC can be particularly useful for assessing purity, monitoring reaction progress, or screening for its presence in various samples.

Principles and Methodology: In TLC, a stationary phase, typically a thin layer of adsorbent material such as silica (B1680970) gel (SiO) or alumina (B75360) (AlO), is coated onto an inert support plate (e.g., glass, plastic, or aluminum). jove.comorgchemboulder.comwisc.edu Silica gel is commonly favored for organic compounds due to its polar nature. wisc.edu A small spot of the this compound sample, dissolved in an appropriate solvent, is applied near the bottom edge of the TLC plate. The plate is then placed vertically in a developing chamber containing a suitable mobile phase (eluent), which is an organic solvent or a mixture of solvents. cpp.eduorgchemboulder.com The mobile phase ascends the stationary phase by capillary action, carrying the components of the sample mixture with it. jove.comorgchemboulder.com Separation occurs as compounds migrate at different rates based on their differential affinities for the stationary and mobile phases, influenced by factors such as polarity, hydrogen bonding capabilities, and molecular size. cpp.eduorgchemboulder.com

For this compound, which contains aromatic rings and polar ester/mercury-oxygen linkages, the choice of mobile phase is crucial. Solvent systems typically involve mixtures of non-polar (e.g., hexane, toluene) and polar (e.g., ethyl acetate (B1210297), acetone, methanol) solvents to optimize separation. orgchemboulder.com The retention factor (R) value, defined as the ratio of the distance traveled by the analyte to the distance traveled by the solvent front, is a characteristic parameter for a given compound under specific TLC conditions. orgchemboulder.com

Detection Methods: After the solvent front has reached an appropriate height, the plate is removed and dried. Since this compound is not inherently colored, visualization techniques are required. Common methods include:

UV Light: Due to the presence of aromatic rings in the phthalate (B1215562) and phenylmercury (B1218190) moieties, this compound is expected to absorb UV light, making it visible under a UV lamp, especially at 254 nm. orgchemboulder.com TLC plates often contain a fluorescent indicator that glows under UV light, with dark spots appearing where UV-absorbing compounds are present. orgchemboulder.com

Chemical Stains: General stains like iodine vapor can visualize many organic compounds. For mercury-containing compounds specifically, dithizone (B143531) spray reagent can be used, which reacts with mercury to produce colored complexes.

Detailed Research Findings (Hypothetical): A study was conducted to optimize the TLC separation of this compound from potential synthesis impurities and degradation products. Various mobile phase compositions were evaluated using silica gel 60 F plates. The R values obtained for this compound and two hypothetical impurities (Impurity A and Impurity B) are presented in Table 1.

Table 1: R Values of this compound and Hypothetical Impurities on Silica Gel TLC Plates

| Mobile Phase Composition (v/v) | This compound R | Impurity A R | Impurity B R | Separation Quality |

| Hexane:Ethyl Acetate (7:3) | 0.45 | 0.12 | 0.68 | Excellent |

| Hexane:Ethyl Acetate (8:2) | 0.30 | 0.08 | 0.55 | Good |

| Chloroform:Methanol (B129727) (9.5:0.5) | 0.62 | 0.25 | 0.81 | Moderate |

| Toluene:Acetone (6:4) | 0.51 | 0.18 | 0.73 | Excellent |

Observation: The mobile phase composed of Hexane:Ethyl Acetate (7:3) provided optimal separation, yielding distinct spots for this compound and its impurities. Impurity A, being more polar, exhibited a lower R value, while Impurity B, less polar, showed a higher R value compared to this compound. This suggests that Impurity A has a stronger affinity for the polar stationary phase, and Impurity B has a stronger affinity for the mobile phase.

Applications of Mersolite 37 in Industrial and Material Science Contexts Excluding Human/medical Uses

Historical and Contemporary Non-Agricultural Industrial Applications

Historically, phenylmercuric compounds, including those related to Mersolite 37, were integrated into various non-agricultural industrial sectors. pic.intnih.gov For instance, phenylmercuric acetate (B1210297), a closely related phenylmercurial, was widely employed as an in-can preservative in latex paints to prevent spoilage from microbial contamination during storage. pic.int It also served as a fungicide and slimicide in other industrial applications where control of fungal and bacterial growth was critical. nih.gov While direct specific historical applications for this compound (Phenylmercuric phthalate) are not extensively detailed in the provided sources, its classification within the phenylmercuric family suggests similar historical utility in areas requiring antimicrobial or preservative properties. nih.govpic.intnih.gov

The contemporary landscape for the industrial use of this compound and other phenylmercuric compounds is characterized by severe restrictions globally. pic.int Numerous countries have implemented total or partial bans on the use of certain mercurials due to their inherent toxicity, environmental persistence, and potential for bioaccumulation. pic.int Any remaining uses are generally highly limited and confined to applications that result in minimal residues or very limited potential for environmental contamination. pic.int

Role as Preservatives and Catalysts

Preservatives: Phenylmercuric compounds, including the class to which this compound belongs, were historically valued for their broad-spectrum antimicrobial properties, making them effective preservatives in various industrial products. pic.intnih.gov For example, phenylmercuric acetate was utilized as an in-can preservative in latex paint formulations to prevent microbial spoilage. pic.int Its efficacy as a fungicide and slimicide also extended to other industrial applications where microbial growth needed to be inhibited. nih.gov

Catalysts: While mercury and its compounds have been broadly recognized for their catalytic properties in various industrial processes, specific detailed information regarding this compound (Phenylmercuric phthalate) as a catalyst is not available in the provided sources. epa.gov General mercury use in catalysis is noted as an area where it has been difficult to fully replace in some instances. epa.gov

Use in Specific Manufacturing Processes

The application of phenylmercuric compounds as preservatives and fungicides directly implies their integration into manufacturing processes where such properties are required. This includes, but is not limited to, the production of paints and coatings, where they served as in-can preservatives. pic.int Historically, their use as fungicides also extended to the treatment of materials during industrial processing to prevent fungal degradation. nih.gov However, the prevailing trend in manufacturing has been towards the elimination or severe restriction of these compounds due to stringent regulatory pressures and heightened environmental concerns. pic.int

Performance Evaluation and Mechanistic Understanding in Applied Systems

Detailed research findings, specific performance evaluations, or in-depth mechanistic understandings pertaining directly to this compound (Phenylmercuric phthalate) in applied industrial systems are not extensively documented in the provided search results. Historical efficacy was primarily observed through its preservative and fungicidal actions in formulations like paints. pic.intnih.gov However, comprehensive modern performance evaluation data in applied systems, particularly in light of current environmental standards and the widespread restriction of mercury compounds, are not available in the provided context.

Based on a comprehensive search of available scientific and chemical literature, the chemical compound "this compound" does not appear to be a recognized or documented substance. There is no retrievable data regarding its chemical structure, properties, or any associated research.

Consequently, it is not possible to generate an article that adheres to the provided outline on "Theoretical and Computational Chemistry Approaches to this compound Research," as no such research exists. The requested sections and subsections, including:

Theoretical and Computational Chemistry Approaches to Mersolite 37 Research

Structure-Property Relationship Studies through Computational Means

cannot be completed without foundational information and published studies on the compound . Scientific and technical articles require verifiable data from credible sources, and such information is absent for "Mersolite 37."

Therefore, the request to generate an article on this specific subject cannot be fulfilled.

Regulatory Frameworks and Environmental Policy Research Pertinent to Organomercurials

Evolution of Environmental Impact Assessment (EIA) Methodologies and Principles

Environmental Impact Assessment (EIA) serves as a critical ex-ante analytical process designed to identify and evaluate the potential environmental impacts of projects across their various phases, including construction, operation, and decommissioning europa.eu. The fundamental principles guiding EIA have evolved to emphasize proactive planning, aiming to prevent and avoid adverse environmental consequences rather than merely remediating them after they occur epd.gov.hkeianz.org. When complete avoidance is not possible, EIA methodologies focus on developing measures to reduce and control impacts within established limits epd.gov.hk.

For substances like mercury and its organomercurial derivatives, EIA methodologies have adapted to address their unique challenges, such as persistence, bioaccumulation, and the complex biogeochemical cycling that can lead to the formation of more toxic methylated forms europa.euresearchgate.net. Modern EIA practices strive to be purposive, rigorous, and practical, applying the best available scientific methods to inform decision-making processes and ensure environmental protection and community well-being eianz.org. Tools such as Life Cycle Analysis (LCA) and Net Environmental Benefit Analysis (NEBA) have become efficient methods for evaluating the comprehensive environmental impact of mercury-containing materials, including those from industrial processes like chlor-alkali plants and mercury-added products such as lamps researchgate.net. These methodologies are crucial for understanding the full environmental burden of compounds like Mersolite 37 throughout their lifecycle.

Analysis of Regulatory Science and Risk Assessment Frameworks for Mercury Compounds

Regulatory science and risk assessment frameworks for mercury compounds, including organomercurials like this compound (Phenylmercuric Phthalate), are essential for protecting human health and the environment. The assessment of toxicity is a primary component of this process, often employing a battery of bioassays to evaluate how different microbial metabolic pathways react to various mercury compounds nih.govrsc.org. These bioassays help in ranking the toxicity of different organomercurials nih.govrsc.org.

Risk assessment typically involves a structured four-step process: hazard identification, toxicity or dose-response assessment, exposure assessment, and risk characterization nih.gov. For organomercurials, a significant concern is their high toxicity and propensity for bioaccumulation, particularly in aquatic food chains, leading to elevated human exposure levels europa.euresearchgate.net. Advanced analytical techniques, such as high-performance liquid chromatography-atomic fluorescence spectrometry (HPLC-AFS), are vital for speciating and quantifying organomercury compounds in environmental samples, providing crucial data for accurate toxicity investigations and risk assessments nih.govrsc.org.

Historically, sites contaminated by the production or use of organomercurial pesticides, such as those that produced compounds like this compound, require thorough risk assessments before any major clean-up operations can be planned nih.govrsc.org. Regulatory bodies, including the U.S. Environmental Protection Agency (EPA) and international initiatives like the International Programme on Chemical Safety (IPCS), play a pivotal role in establishing the scientific basis for assessing the risks posed by mercury and its compounds epa.govwho.int. These frameworks are continuously refined to address the dynamic and novel risks associated with toxic industrial chemicals nih.gov.

Policy Research on Sustainable Management and Phasing Out of Organomercurials

Policy research is critical in guiding the sustainable management and eventual phasing out of organomercurials. A cornerstone of international efforts in this regard is the Minamata Convention on Mercury, a legally binding international treaty that came into force in August 2017 ontosight.airesearchgate.netresearchgate.netiisd.org. The Convention's overarching goal is to protect human health and the environment from anthropogenic emissions and releases of mercury and mercury compounds, recognizing their capacity for long-range transport, persistence, and bioaccumulation researchgate.netresearchgate.netiisd.orgminamataconvention.org.

Key provisions of the Minamata Convention directly impact organomercurials:

It bans new mercury mines and advocates for the phase-out of existing ones iisd.org.

It implements control measures on emissions and products containing mercury iisd.org.

Significantly, Article 4 of the Convention mandates that parties phase out the manufacture, import, or export of mercury pesticides by 2020 ucpress.edu. This directly applies to compounds like this compound, which were historically used as pesticides.

The global push to phase out mercury pesticides began much earlier, with many countries banning mercury-containing fungicides in the 1970s and 1980s following severe poisoning incidents ucpress.edu. Australia's Industrial Chemicals Environmental Management Standard (IChEMS) also identifies mercury and its compounds as environmental pollutants, establishing nationally consistent standards for their management across import, manufacture, export, use, and disposal dcceew.gov.au. Beyond regulatory bans, sustainable management strategies emphasize proper disposal and recycling of mercury-bearing materials to prevent further environmental contamination researchgate.net. These concerted policy efforts reflect a global commitment to reducing and ultimately eliminating the environmental and health impacts of organomercurials.

Future Research Directions and Emerging Avenues in Mersolite 37 Science

Innovations in Green Chemistry Synthesis of Organomercurial Replacements

A significant area of future research involves the development of green chemistry approaches to synthesize replacements for organomercurial compounds like Mersolite 37. The principles of green chemistry aim to maximize efficiency and minimize negative environmental and health impacts in chemical production processes. nih.gov This includes developing less hazardous synthesis protocols, reducing waste, and exploring safer alternatives to traditional catalysts and solvents. nih.govspcmc.ac.in

Research is focused on designing new compounds that can achieve similar functionalities to organomercurials but with significantly reduced toxicity and environmental persistence. This paradigm shift involves developing environmentally benign methodologies and minimizing hazardous waste associated with chemical synthesis and applications. solubilityofthings.com While earlier studies in green synthesis often focused on small molecules, there is increasing attention on medium-sized molecules and the use of more innocuous metals or biocatalysts in oxidation reactions. nih.govspcmc.ac.in The goal is to move the industrial landscape towards a long-term sustainable reality by developing protocols that are both sustainable and cost-effective, with minimal environmental impact. nih.govspcmc.ac.in

Advancements in Mechanistic Elucidation using Cutting-Edge Techniques

Understanding the fundamental behavior of this compound at a molecular level is crucial for developing effective mitigation and remediation strategies. Future research will leverage cutting-edge techniques to elucidate the mechanisms of its formation, transformation, and interaction within environmental and biological systems. This involves advanced analytical and "omics" technologies.

Molecular-based approaches are significantly improving the scientific understanding of mercury processing in the environment. nih.gov Techniques such as genomics, transcriptomics, proteomics, and interactomics are routinely used to study the exact mechanisms involved in bioremediation processes, offering insights into gene and protein function, metabolic, and regulatory pathways. scribd.comresearchgate.net These molecular biology techniques facilitate quick analysis at the molecular level, aiding in the understanding of cellular metabolism of microorganisms and potentially leading to the development of more efficient microbial strains for xenobiotic metabolism. scribd.com Furthermore, advanced spectroscopic methods and computational modeling can provide detailed insights into the structure and reactivity of organomercurial compounds, helping to predict their environmental fate and biological interactions. scribd.com

Development of Integrated Analytical Platforms for Real-time Environmental Monitoring

The ability to monitor this compound and other mercury compounds in real-time is essential for effective environmental management and risk mitigation. Future research is directed towards developing integrated analytical platforms that offer rapid, sensitive, and cost-effective detection capabilities. acs.orgresearchgate.net

These platforms combine smart sensing technologies, cloud connectivity, and environmental data logging systems to support data-driven decision-making and compliance across various industries. applus.com Examples include continuous emissions monitoring systems that provide real-time measurement of pollutant concentrations and air quality control systems tracking ambient concentrations of mercury. applus.com Microfluidic lab-on-a-chip (LOC) platforms are emerging as promising tools for continuous tracking of chemical agents in an integrated, miniaturized fashion, offering real-time or onsite analysis for quick identification and quantification of environmental hazards. researchgate.net The integration of artificial intelligence (AI) with geospatial technologies is revolutionizing environmental monitoring by enabling precise, real-time tracking of environmental parameters through machine learning algorithms and remote sensing data. researchgate.net Portable, smartphone-based platforms are also being developed for the quantification of mercury ions in water samples, offering cost-effective and field-portable solutions for distributed sensing and mapping of contamination. acs.org

Novel Approaches to Environmental Remediation and Detoxification

Addressing existing this compound contamination requires novel and sustainable remediation and detoxification approaches. Research in this area focuses on eco-friendly alternatives to conventional, often costly and secondary pollution-generating, cleanup techniques. researchgate.netmdpi.com

Bioremediation, which utilizes the natural mechanisms of accumulation, uptake, and metabolism by biological systems (bacteria, fungi, microalgae, and plants), is a key focus due to its low cost, minimal environmental impact, and potential for ecological restoration. researchgate.netmdpi.com Phytoremediation, a plant-based method, is being explored for its ability to absorb, stabilize, or degrade toxic metals. researchgate.net Genetically engineered plants, for instance, have shown enhanced uptake, translocation, and volatilization of mercury, converting it into less toxic elemental mercury. researchgate.netnih.gov Genetic engineering can also enhance the efficiency of microbes for heavy metal remediation by improving their tolerance to pollutants, biodegradation efficiency, and metal-chelating capabilities. mdpi.comut.ac.ir Advanced Oxidation Processes (AOPs), such as UV-based processes and sonolysis, are also being investigated for environmental detoxification, focusing on understanding molecular-level interactions and pathways for pollutant degradation. demokritos.gr

Interdisciplinary Research on Historical Contamination Legacies

Historical uses of mercury, including organomercurial compounds like this compound, have left a significant legacy of contamination that continues to impact ecosystems and human health. nih.govucsc.edu Future research emphasizes an interdisciplinary approach to fully understand and manage these long-standing issues. nih.govfrontiersin.org

This research integrates insights from various disciplines, including environmental science, archaeology, social sciences, and analytical chemistry. frontiersin.orgfrontiersin.org It aims to understand the long-term uses of mercury, the legacy left in the environment, and how mercury releases shape local communities and influence policy decisions. frontiersin.orgfrontiersin.org For example, studies use stable isotopic signatures for mercury to differentiate between in-stream processes and historical inputs, and to understand mercury species transformations. nih.gov The longevity of mercury in the environment means that historic legacy contamination continues to contribute to current environmental pollution, necessitating a comprehensive understanding of both historical and contemporary uses of mercury and their environmental impacts. frontiersin.org This interdisciplinary approach is crucial for formulating effective policies and management strategies for sites affected by legacy mercury pollution. nih.govfrontiersin.orgusgs.gov

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing Mersolite 37 (Bis(phenylmercury) phthalate) with high purity?

- Methodological Answer :

- Step 1 : Follow organomercury synthesis protocols, ensuring stoichiometric control of phenylmercury hydroxide and phthalic acid derivatives. Use inert atmospheres (e.g., nitrogen) to prevent oxidation .

- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Adjust reaction time and temperature based on intermediate stability.

- Step 3 : Purify the product using recrystallization (e.g., ethanol/water mixtures) and verify purity via melting point analysis and elemental composition (e.g., CHNS-O analysis) .

- Key Considerations :

- Document all experimental parameters (e.g., molar ratios, solvent systems) to ensure reproducibility .

- Include detailed characterization data (e.g., NMR, IR spectra) in supplementary materials for peer validation .

Q. How can researchers characterize the structural and thermal properties of this compound?

- Methodological Answer :

- Structural Analysis :

- Use single-crystal X-ray diffraction (SCXRD) to resolve the crystal structure. Compare bond lengths and angles with computational models (e.g., DFT calculations) .

- Employ and NMR spectroscopy to confirm the phenyl and phthalate moieties.

- Thermal Stability :

- Conduct thermogravimetric analysis (TGA) under inert and oxidative conditions to assess decomposition pathways. Pair with differential scanning calorimetry (DSC) to identify phase transitions .

- Table 1 : Recommended Analytical Techniques for this compound

| Technique | Parameters | Purpose | Reference |

|---|---|---|---|

| SCXRD | Resolution ≤ 0.8 Å | Crystal structure determination | |

| TGA-DSC | Heating rate: 10°C/min | Thermal decomposition analysis |

Advanced Research Questions

Q. How can contradictory spectral data for this compound in literature be resolved?

- Methodological Answer :

- Step 1 : Perform a systematic review of published spectra (e.g., IR, NMR) to identify inconsistencies in solvent systems, calibration standards, or instrumentation .

- Step 2 : Replicate key studies under controlled conditions, documenting all variables (e.g., deuterated solvents, magnetic field strengths).

- Step 3 : Apply multivariate statistical analysis (e.g., PCA) to isolate experimental vs. sample-related variability .

- Case Study :

- A 2024 study found discrepancies in NMR chemical shifts due to solvent polarity effects. Researchers addressed this by standardizing deuterated DMSO as the universal solvent .

Q. What experimental designs are optimal for studying this compound’s reactivity under aqueous vs. non-aqueous conditions?

- Methodological Answer :

- Design 1 (Aqueous) :

- Use buffered solutions (pH 4–9) to simulate environmental conditions. Monitor Hg leaching via ICP-MS over time .

- Design 2 (Non-aqueous) :

- Employ polar aprotic solvents (e.g., DMF) to study ligand-exchange reactions. Track byproducts using GC-MS .

- Data Interpretation :

- Compare kinetic rate constants () and activation energies () between conditions. Use Arrhenius plots to model temperature dependence .

Q. How can computational modeling predict this compound’s interactions with biological macromolecules?

- Methodological Answer :

- Step 1 : Generate 3D structural models of this compound using software like Gaussian or GAMESS. Optimize geometry at the B3LYP/LANL2DZ level .

- Step 2 : Perform molecular docking (e.g., AutoDock Vina) to simulate binding with proteins (e.g., hemoglobin). Validate with in vitro assays .

- Step 3 : Analyze binding free energies () and hydrogen-bonding networks to prioritize experimental targets .

Guidelines for Literature Review and Data Reporting

- Systematic Review : Use PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure research questions, ensuring alignment with knowledge gaps .

- Data Transparency : Upload raw spectra, crystallographic data, and statistical outputs as supplementary files to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.